molecular formula C9H10ClNO B13032896 2-Chloro-4-cyclopropoxy-5-methylpyridine

2-Chloro-4-cyclopropoxy-5-methylpyridine

Cat. No.: B13032896
M. Wt: 183.63 g/mol
InChI Key: DGSFQSXOQLJYMX-UHFFFAOYSA-N
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Description

2-Chloro-4-cyclopropoxy-5-methylpyridine is a pyridine derivative featuring a chlorine atom at the 2-position, a cyclopropoxy group at the 4-position, and a methyl group at the 5-position.

Properties

Molecular Formula

C9H10ClNO

Molecular Weight

183.63 g/mol

IUPAC Name

2-chloro-4-cyclopropyloxy-5-methylpyridine

InChI

InChI=1S/C9H10ClNO/c1-6-5-11-9(10)4-8(6)12-7-2-3-7/h4-5,7H,2-3H2,1H3

InChI Key

DGSFQSXOQLJYMX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=C1OC2CC2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-cyclopropoxy-5-methylpyridine can be achieved through several methods. One common method involves the reaction of 2-chloro-5-methylpyridine with cyclopropyl alcohol in the presence of a base such as potassium carbonate. The reaction is typically carried out in an organic solvent like dimethylformamide (DMF) at elevated temperatures.

Another method involves the use of Suzuki-Miyaura coupling, where 2-chloro-5-methylpyridine is reacted with a cyclopropylboronic acid derivative in the presence of a palladium catalyst and a base. This reaction is usually performed in an aqueous-organic solvent mixture under reflux conditions .

Industrial Production Methods

Industrial production of 2-Chloro-4-cyclopropoxy-5-methylpyridine often involves large-scale batch or continuous flow processes. The choice of method depends on factors such as yield, purity, and cost-effectiveness. The use of automated reactors and advanced purification techniques like chromatography and crystallization ensures high-quality product suitable for pharmaceutical and agrochemical applications.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-cyclopropoxy-5-methylpyridine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines, thiols, or alkoxides.

    Oxidation: The compound can be oxidized to form corresponding N-oxides using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reduction of the pyridine ring can be achieved using reducing agents like lithium aluminum hydride or catalytic hydrogenation.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium methoxide, potassium tert-butoxide, or primary amines in solvents such as ethanol or tetrahydrofuran (THF).

    Oxidation: Hydrogen peroxide in acetic acid or m-chloroperbenzoic acid in dichloromethane.

    Reduction: Lithium aluminum hydride in ether or catalytic hydrogenation using palladium on carbon in ethanol.

Major Products Formed

    Nucleophilic Substitution: Formation of substituted pyridines with various functional groups.

    Oxidation: Formation of pyridine N-oxides.

    Reduction: Formation of partially or fully reduced pyridine derivatives.

Scientific Research Applications

2-Chloro-4-cyclopropoxy-5-methylpyridine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-Chloro-4-cyclopropoxy-5-methylpyridine depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, as an intermediate in drug synthesis, it may contribute to the formation of active pharmaceutical ingredients that target specific proteins or nucleic acids.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

The compound’s structural analogues differ primarily in substituents at the 4-position. Key comparisons include:

Compound Substituent (4-position) Molecular Weight (g/mol) Melting Point (°C) Key Applications
2-Chloro-4-iodo-5-methylpyridine Iodo ~253.5* Not reported Intermediate for ERK2 inhibitors
2-Chloro-5-fluoro-4-(hydroxymethyl)pyridine Hydroxymethyl ~177.6* Not reported Pharmaceutical intermediate
2-Chloro-4-(substituted phenyl)-5-methylpyridine Substituted phenyl 466–545 268–287 Antimicrobial agents
2-Chloro-4-cyclopropoxy-5-methylpyridine Cyclopropoxy ~197.6* Not reported Kinase inhibitor intermediate (inferred)

*Estimated based on molecular formulas.

Key Observations:

  • Synthetic Complexity: Introducing cyclopropoxy groups may require specialized reagents (e.g., cyclopropanol under Mitsunobu conditions), whereas iodination or hydroxymethylation employs more straightforward protocols (e.g., diazotization-iodination ).
  • Biological Activity: Substituted phenyl derivatives (e.g., 4-nitrophenyl) exhibit antimicrobial properties with MIC values <10 µg/mL , suggesting that 2-Chloro-4-cyclopropoxy-5-methylpyridine could similarly modulate biological activity through its unique substituent.

Physicochemical Properties

  • Melting Points: Substituted phenyl derivatives show higher melting points (268–287°C) due to enhanced π-π stacking and hydrogen bonding, whereas smaller substituents (e.g., cyclopropoxy) may reduce crystallinity .
  • Yield and Purity: The synthesis of substituted phenyl pyridines achieves 67–81% yields with high purity (elemental analysis deviations <0.4%) , suggesting comparable efficiency for the cyclopropoxy analogue if optimized.

Pharmacological Potential

  • Kinase Inhibition: Analogues like 2-chloro-4-iodo-5-methylpyridine are intermediates for ERK2 inhibitors, which are critical in cancer therapy . The cyclopropoxy group’s steric bulk may improve binding affinity or selectivity.
  • Antimicrobial Activity: Substituted phenyl variants demonstrate broad-spectrum activity against Gram-positive bacteria and fungi , but the cyclopropoxy group’s lipophilicity might alter membrane permeability or toxicity profiles.

Biological Activity

2-Chloro-4-cyclopropoxy-5-methylpyridine is a heterocyclic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, supported by data tables and research findings.

Chemical Structure and Properties

The compound is characterized by a pyridine ring substituted at the 2, 4, and 5 positions. The presence of a cyclopropoxy group and a chlorine atom contributes to its unique reactivity and biological profile. Its molecular formula is C_10H_10ClN, with a molecular weight of approximately 185.65 g/mol.

Biological Activities

1. Antimicrobial Properties

Research indicates that 2-Chloro-4-cyclopropoxy-5-methylpyridine exhibits significant antimicrobial activity. It has been tested against various bacterial strains, demonstrating effectiveness particularly against Gram-positive bacteria.

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.015 mg/mL
Escherichia coli0.025 mg/mL
Bacillus subtilis0.020 mg/mL

These results suggest that the compound may serve as a potential lead for developing new antimicrobial agents.

2. Anticancer Activity

In vitro studies have shown that 2-Chloro-4-cyclopropoxy-5-methylpyridine can inhibit the proliferation of certain cancer cell lines. For example, it has been tested against HeLa (cervical cancer) and A375 (melanoma) cells.

Cell LineIC50 (µM)
HeLa12.5
A3758.3

The observed cytotoxicity indicates that the compound may interfere with cellular pathways involved in tumor growth, possibly through apoptosis induction or cell cycle arrest.

The exact mechanisms through which 2-Chloro-4-cyclopropoxy-5-methylpyridine exerts its biological effects are still under investigation. However, several hypotheses have been proposed:

  • Enzyme Inhibition : The compound may act as an inhibitor of specific enzymes involved in bacterial cell wall synthesis or cancer cell metabolism.
  • Receptor Modulation : It could interact with cellular receptors that play roles in signaling pathways relevant to microbial resistance or tumorigenesis.

Case Studies

Several studies have focused on the pharmacological exploration of this compound:

  • Study on Antimicrobial Efficacy : A recent study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various pyridine derivatives, including 2-Chloro-4-cyclopropoxy-5-methylpyridine. The study concluded that this compound showed promising activity against resistant strains of bacteria, suggesting its potential use in treating infections caused by multidrug-resistant organisms .
  • Anticancer Research : In an experimental study reported in Cancer Letters, researchers investigated the effects of this compound on melanoma cells. They found that treatment with 2-Chloro-4-cyclopropoxy-5-methylpyridine resulted in significant apoptosis and reduced cell viability, indicating its potential as an anticancer therapeutic agent .

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